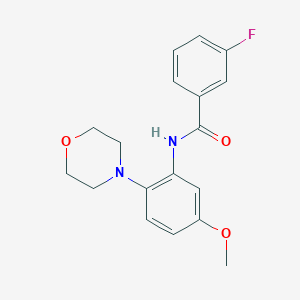![molecular formula C23H29N3O2 B243921 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243921.png)
4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as MP-10, is a potent and selective dopamine D3 receptor agonist. It was first synthesized in 1999 by researchers at Merck Research Laboratories as part of their efforts to develop new treatments for drug addiction and other psychiatric disorders. Since then, MP-10 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves its binding to dopamine D3 receptors in the brain. This binding activates the receptor, leading to the release of dopamine and other neurotransmitters. This, in turn, leads to the activation of downstream signaling pathways that mediate the effects of dopamine on behavior and cognition.
Biochemical and Physiological Effects:
4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased locomotor activity, enhanced dopamine release in the brain, and reduced drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant-like effects in some studies, although the exact mechanisms underlying these effects are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high selectivity for the D3 receptor subtype. This allows researchers to study the specific effects of D3 receptor activation without the confounding effects of other dopamine receptor subtypes. However, one limitation of using 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are many potential future directions for research on 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide and its applications in various fields. Some possible areas of research include:
1. Further studies on the biochemical and physiological effects of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in various animal models.
2. Development of new compounds based on the structure of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide with improved pharmacokinetic properties and/or selectivity for the D3 receptor subtype.
3. Exploration of the potential therapeutic applications of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in various psychiatric disorders, including addiction, depression, and anxiety.
4. Investigation of the role of D3 receptors in various physiological and pathological processes, including reward, motivation, and cognition.
Conclusion:
In conclusion, 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a potent and selective dopamine D3 receptor agonist that has been widely used in scientific research to study the role of D3 receptors in various physiological and pathological processes. Its high selectivity for the D3 receptor subtype makes it a valuable tool for studying the specific effects of D3 receptor activation. However, its relatively short half-life and other limitations must be taken into account when designing experiments. Overall, 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide holds great promise for advancing our understanding of dopamine signaling and its role in health and disease.
Métodos De Síntesis
The synthesis of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process that starts with the reaction of 4-nitrobenzoyl chloride with 4-aminophenyl piperazine to produce 4-(4-nitrobenzoyl)-1-piperazinylphenylamine. This compound is then reduced to the corresponding aniline using palladium on carbon as a catalyst. The resulting compound is then reacted with 3-methylbutanoyl chloride to produce 4-(3-methylbutanoyl)-N-(4-(4-(1-piperazinyl)phenyl)phenyl)benzamide, which is then further methylated using methyl iodide to produce 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been used extensively in scientific research to study the role of dopamine D3 receptors in addiction, mood disorders, and other psychiatric conditions. It has been shown to be highly selective for the D3 receptor subtype, with little or no affinity for other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of D3 receptors in various physiological and pathological processes.
Propiedades
Fórmula molecular |
C23H29N3O2 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
4-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)16-22(27)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-23(28)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
Clave InChI |
JSFPQVVMXUKTCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)
![4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243860.png)
![3,4,5-trimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243862.png)